Phenolic pKa Shift Modulates Ionization State at Physiological pH
The predicted pKa of 3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride is 7.18 ± 0.10, compared to 8.17 ± 0.10 for the non-fluorinated direct analog 3-hydroxybenzene-1-sulfonyl fluoride . The ~1.0 log unit decrease, driven by the inductive electron-withdrawing effect of the meta-fluorine (σₘ = 0.34 for F), means that at pH 7.4 the fluorinated compound is approximately 62% ionized (phenolate form) while the non-fluorinated analog is only ~15% ionized. This differential ionization substantially alters the hydrogen-bond donor capacity and the susceptibility of the phenolic oxygen to undergo SuFEx-mediated O-arylsulfonylation.
| Evidence Dimension | Predicted pKa of phenolic –OH group |
|---|---|
| Target Compound Data | pKa = 7.18 ± 0.10 |
| Comparator Or Baseline | 3-Hydroxybenzene-1-sulfonyl fluoride (CAS 1394917-55-5): pKa = 8.17 ± 0.10 |
| Quantified Difference | ΔpKa = −0.99 log units; ≈47 percentage-point higher phenolate fraction at pH 7.4 for the fluorinated compound |
| Conditions | Predicted by ACD/Labs Percepta at 25 °C in aqueous solution |
Why This Matters
Selection of the fluorinated analog over the non-fluorinated parent provides a markedly different ionization and hydrogen-bonding profile at physiological pH, which directly impacts binding pose, solubility, and SuFEx reactivity at the phenolic –OH.
